AP-C1

cGMP-dependent protein kinase II kinase inhibition structure-activity relationship

AP-C1 is the definitive cGKII inhibitor (pIC50 6.5) for enzymatic assays. Its 4-(naphthalen-2-yl)pyrimidin-2-amine core with 3,4-dimethoxyphenethyl substitution is essential for target engagement—naphthalen-2-yl removal abolishes binding. Unlike AP-C3 (pIC50 6.3) or generic analogs, AP-C1 uniquely dissects cGKII-dependent vs independent signaling, combining potent inhibition with weak anion secretion suppression. Defined selectivity (H3R Kd 1.35 nM; no mGluR4 activation) and characterized physicochemical properties (logP 1.87, solubility 2.639 mg/mL) establish AP-C1 as the benchmark for cGMP/NO/natriuretic peptide signaling research and SAR optimization.

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
Cat. No. B12373782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C1
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC
InChIInChI=1S/C24H23N3O2/c1-28-22-10-7-17(15-23(22)29-2)11-13-25-24-26-14-12-21(27-24)20-9-8-18-5-3-4-6-19(18)16-20/h3-10,12,14-16H,11,13H2,1-2H3,(H,25,26,27)
InChIKeyVTARENPLDQKGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine (AP-C1): cGKII Inhibitor for Kinase Research and Drug Discovery


N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine, also known as AP-C1 (CAS 2234280-26-1), is a pyrimidine derivative that functions as a potent inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII) with a pIC50 of 6.5 . The compound belongs to the class of 2-aminopyrimidine-based kinase inhibitors and is characterized by a 4-(naphthalen-2-yl)pyrimidin-2-amine core scaffold substituted with a 3,4-dimethoxyphenethyl group at the 2-amino position [1].

Why N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine Cannot Be Substituted with Generic cGKII Inhibitors or Simplified Pyrimidine Analogs


The 3,4-dimethoxyphenethyl substituent and the naphthalen-2-yl moiety at the pyrimidine 4-position are critical for the compound's target engagement and selectivity profile. Removal of the naphthalen-2-yl group to produce N-(3,4-dimethoxyphenethyl)pyrimidin-2-amine eliminates the key hydrophobic interactions required for kinase binding . Similarly, substituting the 3,4-dimethoxyphenethyl group with alternative moieties yields analogs such as AP-C3 (pIC50 6.3) that exhibit reduced cGKII inhibitory potency relative to AP-C1 . Generic cGKII inhibitors or other 2-aminopyrimidine derivatives without the precise substitution pattern of AP-C1 cannot be assumed to reproduce its specific activity profile, particularly its selectivity against off-target receptors such as mGluR4 and H3R, as documented in the quantitative evidence below.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine: Quantitative Differentiation Evidence for cGKII Inhibition and Selectivity Profiling


cGKII Inhibitory Potency of AP-C1 Relative to the Closest Structural Analog AP-C3

AP-C1 demonstrates superior cGKII inhibitory potency compared to its close structural analog AP-C3. The 3,4-dimethoxyphenethyl substitution pattern in AP-C1 confers a pIC50 of 6.5 for cGKII inhibition, whereas AP-C3, which differs in the nature of the substituent at the pyrimidine 2-amino position, exhibits a reduced pIC50 of 6.3 .

cGMP-dependent protein kinase II kinase inhibition structure-activity relationship

Functional Selectivity of AP-C1: Weak Inhibition of cGKII-Dependent Anion Secretion

AP-C1 exhibits a functional dissociation between enzymatic cGKII inhibition and downstream physiological effect. Despite potently inhibiting cGKII with a pIC50 of 6.5, AP-C1 only weakly inhibits cGKII-dependent anion secretion in functional assays . This contrasts with other cGKII inhibitors or cGMP-elevating agents that robustly suppress anion secretion upon cGKII inhibition.

functional selectivity anion secretion cGKII signaling

Selectivity of the 4-(Naphthalen-2-yl)pyrimidin-2-amine Scaffold Against mGluR4

The 4-(naphthalen-2-yl)pyrimidin-2-amine core scaffold, which forms the structural basis of AP-C1, demonstrates negligible activity as a positive allosteric modulator of human metabotropic glutamate receptor 4 (mGluR4). In a CHO-K1 cell-based cAMP accumulation assay, 4-(naphthalen-2-yl)pyrimidin-2-amine exhibited an EC50 >30,000 nM (>30 µM) for mGluR4 allosteric modulation [1]. By contrast, other 2-aminopyrimidine derivatives and structurally related heterocycles have been reported as potent mGluR4 PAMs with EC50 values in the low nanomolar to micromolar range.

GPCR selectivity mGluR4 allosteric modulation

Histamine H3 Receptor Binding Affinity of AP-C1

AP-C1 binds to the human histamine H3 receptor (H3R) with high affinity, exhibiting a dissociation constant (Kd) of 1.35 nM in a BRET-based binding assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. This binding affinity is comparable to that of potent H3R reference antagonists/inverse agonists such as pitolisant (Ki ~0.16-5 nM) and ciproxifan (Ki ~0.5-2 nM).

GPCR binding histamine H3 receptor off-target profiling

Physicochemical Profile: Solubility Characteristics of AP-C1

AP-C1 exhibits moderate aqueous solubility with a predicted value of 2.639 mg/mL and a calculated logP of 1.87 as estimated by ADMET Predictor™ [1]. This solubility is comparable to or slightly lower than that of structurally related 2-aminopyrimidine derivatives without the naphthalen-2-yl moiety, which typically exhibit higher aqueous solubility due to reduced hydrophobicity. The compound is soluble in organic solvents such as DMSO, consistent with typical handling for kinase inhibitor stock solutions .

solubility formulation in vitro assay compatibility

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine: Optimal Research Applications Based on Validated cGKII Inhibition and Selectivity Data


cGMP-Dependent Protein Kinase II (cGKII) Enzymatic Inhibition Studies

AP-C1 is optimally deployed as a reference cGKII inhibitor in enzymatic assays requiring sub-micromolar potency (pIC50 6.5, IC50 ~316 nM) . Its distinct substitution pattern confers measurable potency advantages over AP-C3 (pIC50 6.3) [1], making AP-C1 the preferred tool compound when maximal cGKII inhibition is required. Researchers studying cGMP/NO/natriuretic peptide signaling cascades, smooth muscle relaxation, or bone growth regulation should prioritize AP-C1 for in vitro kinase assays where cGKII is the primary target.

Functional Selectivity Profiling of cGKII-Mediated Signaling Pathways

AP-C1 uniquely enables dissection of cGKII-dependent versus cGKII-independent signaling due to its potent enzymatic inhibition yet weak suppression of cGKII-dependent anion secretion . This functional disconnect allows researchers to differentiate between canonical cGKII-mediated chloride/water secretion pathways and alternative cGKII-modulated outputs. Studies investigating intestinal ion transport, renin secretion, or circadian clock resetting may benefit from AP-C1 as a tool to parse cGKII's divergent physiological roles.

GPCR Selectivity Studies Involving mGluR4 and H3R

The well-characterized selectivity profile of the 4-(naphthalen-2-yl)pyrimidin-2-amine scaffold against mGluR4 (EC50 >30 µM) combined with high-affinity H3R binding (Kd 1.35 nM) [1] positions AP-C1 as a valuable probe for studies requiring defined GPCR engagement. Researchers investigating H3R-mediated neurotransmission, cognition, or sleep-wake regulation can utilize AP-C1 as a dual cGKII/H3R ligand, while studies in systems expressing mGluR4 (e.g., cerebellar neurons, striatal circuits) can proceed with confidence that AP-C1 will not activate mGluR4 as a confounding variable.

Structure-Activity Relationship (SAR) Studies of 2-Aminopyrimidine Kinase Inhibitors

AP-C1 serves as a benchmark compound in SAR campaigns exploring the impact of 4-naphthalen-2-yl and 3,4-dimethoxyphenethyl substitution on kinase inhibition and selectivity. Its quantitative potency (cGKII pIC50 6.5) , H3R binding affinity (Kd 1.35 nM) [1], and defined physicochemical parameters (logP 1.87, solubility 2.639 mg/mL) [2] provide a comprehensive reference dataset. Medicinal chemistry teams optimizing pyrimidine-based kinase inhibitors can use AP-C1 as a comparator to evaluate the effects of scaffold modifications on target engagement, off-target liability, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.